molecular formula C14H28B2O4 B1591011 Bis(2,4-dimethylpentane-2,4-glycolato)diboron CAS No. 230299-46-4

Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Cat. No. B1591011
M. Wt: 282 g/mol
InChI Key: CZLUUPDJUFXXHF-UHFFFAOYSA-N
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Description

Bis(2,4-dimethylpentane-2,4-glycolato)diboron is an organic boron compound with the chemical formula C14H28B2O4 . It is a white or almost white crystal, soluble in common organic solvents, such as ether, methanol, and ethanol .


Molecular Structure Analysis

The molecular structure of Bis(2,4-dimethylpentane-2,4-glycolato)diboron contains a total of 49 bonds. There are 21 non-H bonds, 1 rotatable bond, and 2 six-membered rings .


Chemical Reactions Analysis

Bis(2,4-dimethylpentane-2,4-glycolato)diboron can be used as a catalyst in organic synthesis, participating in reactions that form C-C bonds, such as Suzuki coupling reactions and Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

Bis(2,4-dimethylpentane-2,4-glycolato)diboron has a melting point of 98-102 °C and a predicted boiling point of 263.1±7.0 °C. Its predicted density is 0.96±0.1 g/cm3. It is typically stored at -20°C and comes in the form of a white to off-white powder or crystals .

Scientific Research Applications

1. Organobase-catalyzed 1,1-diborylation of Terminal Alkynes

  • Application Summary: This compound is used in the organobase-catalyzed 1,1-diborylation of terminal alkynes from propargylic derivatives . This process is important in the synthesis of complex organic molecules.
  • Methods and Procedures: The process involves the use of Bis(2,4-dimethylpentane-2,4-glycolato)diboron (B2oct2) in a reaction with terminal alkynes under metal-free conditions . The reaction is catalyzed by an organobase and results in the formation of 1,1-diborylalkene products .
  • Results and Outcomes: The reaction is reported to be highly efficient and regioselective, providing 1,1-diborylalkene products .

2. Materials Science

  • Application Summary: Bis(2,4-dimethylpentane-2,4-glycolato)diboron has been explored for its potential utility in diverse applications within the realm of materials science .
  • Methods and Procedures: The specific methods and procedures for this application are not detailed in the available resources .
  • Results and Outcomes: The outcomes of these investigations are not specified in the available resources .

3. Suzuki Coupling Reactions

  • Application Summary: This compound can be used as a catalyst in organic synthesis, participating in reactions that form C-C bonds, such as Suzuki coupling reactions and Suzuki-Miyaura cross-coupling reactions .
  • Methods and Procedures: The specific methods and procedures for this application are not detailed in the available resources .
  • Results and Outcomes: The outcomes of these investigations are not specified in the available resources .

4. Synthetic Organic Semiconductor Materials

  • Application Summary: Bis(2,4-dimethylpentane-2,4-glycolato)diboron can also be used in the fields of synthetic organic semiconductor materials .
  • Methods and Procedures: The specific methods and procedures for this application are not detailed in the available resources .
  • Results and Outcomes: The outcomes of these investigations are not specified in the available resources .

5. Optical Materials and Fluorescent Dyes

  • Application Summary: This compound has been a subject of interest in the development of optical materials and fluorescent dyes .
  • Methods and Procedures: The specific methods and procedures for this application are not detailed in the available resources .
  • Results and Outcomes: The outcomes of these investigations are not specified in the available resources .

6. Preparation of Aryl Boronate Esters

  • Application Summary: This compound is used to prepare aryl boronate esters via metal-catalyzed direct C-H borylation of aryl compounds .
  • Methods and Procedures: The specific methods and procedures for this application are not detailed in the available resources .
  • Results and Outcomes: The outcomes of these investigations are not specified in the available resources .

7. Chemoselective Synthesis of C-C Coupling Products

  • Application Summary: Bis(2,4-dimethylpentane-2,4-glycolato)diboron is used in the chemoselective synthesis of C-C coupling products via nickel catalyzed coupling of primary and secondary alkyl halides .
  • Methods and Procedures: The specific methods and procedures for this application are not detailed in the available resources .
  • Results and Outcomes: The outcomes of these investigations are not specified in the available resources .

Safety And Hazards

Bis(2,4-dimethylpentane-2,4-glycolato)diboron may cause irritation to the skin, eyes, and respiratory system. Therefore, appropriate protective equipment such as lab gloves, goggles, and breathing masks should be worn during operation . It should also avoid contact with oxidizing agents or strong acids to avoid dangerous reactions .

Future Directions

Bis(2,4-dimethylpentane-2,4-glycolato)diboron has been a subject of interest as a boron-containing probe for the detection of proteins and other biomolecules . Its potential utility in diverse applications, particularly within the realm of materials science, is being explored .

properties

IUPAC Name

4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28B2O4/c1-11(2)9-12(3,4)18-15(17-11)16-19-13(5,6)10-14(7,8)20-16/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLUUPDJUFXXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)(C)C)B2OC(CC(O2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571871
Record name 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4-dimethylpentane-2,4-glycolato)diboron

CAS RN

230299-46-4
Record name 4,4,4′,4′,6,6,6′,6′-Octamethyl-2,2′-bi-1,3,2-dioxaborinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230299-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
T Yang, W Hou, WZ Yuan - Chemistry–An Asian Journal, 2023 - Wiley Online Library
While the majority of consist of electron–rich heteroatoms, an emerging category with nonconventional luminophores electron–deficient atoms (eg boron) have gained much attention. In …
Number of citations: 3 onlinelibrary.wiley.com
J Li, M An, Z Gao, Y Guo, H Liu, P Zhao, X Bi, E Shi… - RSC …, 2022 - pubs.rsc.org
An organobase-catalyzed 1,1-diborylation of terminal alkynes from propargylic derivatives with bis(2,4-dimethylpentane-2,4-glycolato)diboron (B2oct2) is first reported, regioselectively …
Number of citations: 7 pubs.rsc.org
HB Chandrashekar, A Maji, G Halder… - Chemical …, 2019 - pubs.rsc.org
The synthesis of arylboronates by Sandmeyer-type reactions in the presence of water still remains a significant challenge. Herein, we report the use of water-soluble MPA-capped …
Number of citations: 41 pubs.rsc.org
HB Chandrashekar, P Dolui, B Li… - Angewandte Chemie …, 2021 - Wiley Online Library
Directed C−H functionalization has been realized as a complimentary technique to achieve borylation at a distal position of aliphatic amines. Here, we demonstrated the oxidative …
Number of citations: 18 onlinelibrary.wiley.com
T Lei, SM Wei, K Feng, B Chen, CH Tung… - …, 2020 - Wiley Online Library
Efficient borylation reaction of diazonium salts in water is realized for the first time by using easily prepared, highly emissive and crystalline carbon dots. Electron‐donating and electron‐…
B Yadagiri, K Daipule, SP Singh - Asian Journal of Organic …, 2021 - Wiley Online Library
The photochemical reactions perform a progressively important role in the field of green chemistry and organic synthesis from the last decades. It has always been considered as eco‐…
Number of citations: 21 onlinelibrary.wiley.com
L Wang, Y Hu, Y Qu, J Xu, J Cao - Dyes and Pigments, 2016 - Elsevier
In order to perform a ratiometric fluorescent sensor to recognize hypochlorite over other reaction oxidation species, a simple phenothiazine probe (QC1) with double dioxaborolane …
Number of citations: 40 www.sciencedirect.com
T He, H Wei, Y Zhou, L Jiang, JB Baell, Y Yu… - Organic Chemistry …, 2023 - pubs.rsc.org
Arylboronates and arylated heteroarenes are ubiquitous scaffolds in materials science, organic synthesis, and drug discovery. Visible light-induced borylation and arylation of small …
Number of citations: 0 pubs.rsc.org
H Iwamoto, Y Ozawa, Y Hayashi… - Journal of the …, 2022 - ACS Publications
A new series of C 1 -symmetric P-chirogenic bisphosphine ligands of the type (R)-5,8-Si-Quinox-tBu 3 (Silyl = SiMe 3 , SiEt 3 , SiMe 2 Ph) have been developed. The bulky silyl …
Number of citations: 17 pubs.acs.org
W Zhu, S Zhang, W Fan, Y Yang, H Zhao… - Precision …, 2023 - ACS Publications
The emergence of metal nanoclusters with atomically precise compositions and structures provides an opportunity for in-depth investigation of catalysis mechanisms and structure–…
Number of citations: 0 pubs.acs.org

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